molecular formula C21H23ClN2O4 B1328103 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride CAS No. 368866-09-5

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

Cat. No. B1328103
M. Wt: 402.9 g/mol
InChI Key: UDBFKLWITSYZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a derivative of piperidine and an Fmoc-protected amino acid, which is commonly used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in solid-phase peptide synthesis, which can be removed by piperidine, an efficient catalyst for the deprotection step . The Fmoc group enhances the hydrophobicity and aromaticity of amino acids, making them suitable for self-assembly and functional material applications .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, such as morpholine-3-carboxylic acid, involves multiple steps including reductive amination, intramolecular reactions, and ester hydrolysis . Although the synthesis of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is not explicitly detailed in the provided papers, similar synthetic routes can be inferred. The process likely involves the introduction of the Fmoc group to the piperidinecarboxylic acid framework, ensuring the protection of the amino group during peptide chain elongation.

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which is bulky and aromatic, influencing the physical properties and reactivity of the molecule. The Fmoc group is crucial for the self-assembly of peptides and can affect the overall conformation of the peptide chain .

Chemical Reactions Analysis

In peptide synthesis, the Fmoc group is removed by piperidine, which acts as a catalyst for the cleavage of the Fmoc group, a process known as Fmoc deprotection . This step is essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to the growing peptide chain. The Fmoc group can also be involved in glycosylation reactions, as seen in the glycosylation of Fmoc amino acids with unprotected carboxyl groups .

Physical and Chemical Properties Analysis

Fmoc-protected amino acids exhibit distinct physical and chemical properties due to the Fmoc group. These properties include increased hydrophobicity and the ability to participate in self-assembly processes, which are important for the fabrication of functional materials . The Fmoc group also imparts stability to the protected amino acid, allowing for its use in various chemical reactions, such as glycosylation .

Scientific Research Applications

Synthesis of Main-Chain NLO Oligomers

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride plays a crucial role in the synthesis of nonlinear optical (NLO) oligomers containing azobenzene chromophores. This process involves the protection of amino groups with Fmoc and selective deprotection, leading to the formation of mono-protected monomers and dimers, which are essential components in the creation of NLO oligomers (Huang et al., 2000).

Peptide Synthesis via FMOC Amino Acid Chloride Coupling

Rapid continuous solution synthesis of peptides involves the use of crystalline FMOC amino acid chlorides, where 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is used for deblocking. This method, applied to the synthesis of tachykinin peptides, enhances the purity and yield of the synthesized peptides (Beyermann et al., 1990).

Large-Scale Synthesis of FMOC-Protected Non-Proteogenic Amino Acids

The compound is integral in large-scale synthesis processes for protecting various amino acids with FMOC, demonstrating high efficiency and yield. This application is crucial for creating combinatorial libraries in biochemical research (Dener et al., 2001).

Fabrication of Functional Materials

FMOC-modified amino acids and peptides, including those derived from 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride, have potential applications in the development of functional materials. Their self-assembly features are exploited in various fields, including drug delivery, catalysis, and therapeutic applications (Tao et al., 2016).

Deprotection in Fmoc Solid Phase Peptide Synthesis

The compound is also utilized in the deprotection step of Fmoc solid phase peptide synthesis. It is crucial for ensuring high-quality peptide products, where its efficiency and toxicity are compared with other reagents (Luna et al., 2016).

Safety And Hazards

Fmoc reagents are considered hazardous by the OSHA Hazard Communication Standard . They are highly flammable and can be harmful if swallowed, in contact with skin, or if inhaled . They can also cause serious eye irritation .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4.ClH/c24-19(25)21(9-11-22-12-10-21)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,22H,9-13H2,(H,23,26)(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBFKLWITSYZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647087
Record name 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

CAS RN

368866-09-5
Record name 4-Piperidinecarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368866-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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